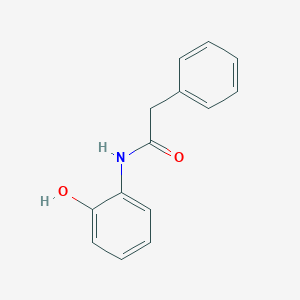
3'-フルオロ-4'-ヒドロキシアセトフェノン
概要
説明
3’-Fluoro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is characterized by the presence of a fluorine atom at the 3’ position and a hydroxyl group at the 4’ position on the acetophenone structure. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
科学的研究の応用
3’-Fluoro-4’-hydroxyacetophenone has several applications in scientific research:
作用機序
Target of Action
It is known that similar compounds, such as 4-hydroxyacetophenone, interact with various enzymes involved in their catabolic pathways .
Mode of Action
It’s structurally similar compound, 4-hydroxyacetophenone, is known to undergo a baeyer-villiger oxidation to 4-hydroxyphenyl acetate and subsequent ester hydrolysis to hydroquinone . It’s plausible that 3’-Fluoro-4’-hydroxyacetophenone might follow a similar pathway.
Biochemical Pathways
The catabolism of 4-hydroxyacetophenone in Pseudomonas fluorescens ACB is known to proceed through the intermediate formation of hydroquinone . Hydroquinone is further degraded through 4-hydroxymuconic semialdehyde and maleylacetate to β-ketoadipate . The genes involved in 4-hydroxyacetophenone degradation encode enzymes such as 4-hydroxyacetophenone monooxygenase, 4-hydroxyphenyl acetate hydrolase, 4-hydroxymuconic semialdehyde dehydrogenase, and maleylacetate reductase .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be very soluble .
Result of Action
It’s structurally similar compound, 4-hydroxyacetophenone, is known to activate nonmuscle myosin-2b and -2c, showing promise in reducing metastatic burden in colorectal and pancreatic cancer models .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-hydroxyacetophenone can be achieved through several methods. One common method involves the acylation of 3-fluoro-4-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 3’-Fluoro-4’-hydroxyacetophenone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials used in industrial production are generally of higher purity, and the process is designed to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3’-Fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 3’-Fluoro-4’-hydroxybenzoic acid.
Reduction: Formation of 3’-Fluoro-4’-hydroxybenzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 4’-Fluoro-2’-hydroxyacetophenone
- 5’-Fluoro-2’-hydroxyacetophenone
- 5’-Fluoro-2’-methoxyacetophenone
Uniqueness
3’-Fluoro-4’-hydroxyacetophenone is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to other fluorinated acetophenones .
特性
IUPAC Name |
1-(3-fluoro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWTXZXGONEVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371991 | |
| Record name | 3'-Fluoro-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-14-5 | |
| Record name | 3'-Fluoro-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)













